molecular formula C10H7BrFNO B1381709 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde CAS No. 1895356-53-2

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1381709
CAS No.: 1895356-53-2
M. Wt: 256.07 g/mol
InChI Key: HKZHGZFMIJYJPB-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS: 1895356-53-2) is a halogenated indole derivative with the molecular formula C₁₀H₇BrFNO and a molecular weight of 256.08 g/mol . This compound features a bromine atom at the 6-position, a fluorine atom at the 5-position, and a methyl group at the 1-position of the indole core. The aldehyde functional group at the 3-position renders it reactive, making it a valuable intermediate in medicinal chemistry for synthesizing inhibitors, fluorescent probes, or bioactive molecules. It is commercially available with a purity of ≥95% .

Properties

IUPAC Name

6-bromo-5-fluoro-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-13-4-6(5-14)7-2-9(12)8(11)3-10(7)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZHGZFMIJYJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC(=C(C=C21)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is an indole-3-carboxaldehyde compound, which can be synthesized through various methods. Indole-3-carboxaldehydes are important building blocks in medicinal chemistry.

Synthesis Using Vilsmeier Reagent

A common method for synthesizing indole-3-carbaldehydes involves the use of a Vilsmeier reagent. The Vilsmeier reagent is prepared by reacting anhydrous dimethylformamide (DMF) with phosphorus oxychloride at a low temperature (0-5°C). A 2-methylaniline compound is added to anhydrous DMF, followed by the dropwise addition of the Vilsmeier reagent at 0-5°C. The mixture is stirred at room temperature for 1-2 hours and then heated under reflux for 5-8 hours. After the reaction is complete, the mixture is cooled, and a saturated sodium carbonate solution is added to adjust the pH to 8-9, precipitating a solid. The solid is then filtered, dried, and recrystallized to obtain the desired 3-indole formaldehyde compound.

Specific Example: Synthesis of 6-Bromo-1H-indole-3-carbaldehyde

6-Bromo-1H-indole-3-carbaldehyde can be synthesized using Vilsmeier reagent. 5-bromo-2-methyl-aniline (10g, 53.7mmol) is dissolved in 10ml of DMF, and 20 ml of Vilsmeier reagent is added.

Alternative Method: Nitrosation of Indoles

Another approach involves the nitrosation of indoles to access 3-functionalized indazoles. This method starts with the nitrosation of the C3 position of indole, leading to an oxime intermediate. The oxime promotes the addition of water at position 2, which triggers the opening of the ring. The reaction concludes with ring-closure, yielding the 1H-indazole-3-carboxaldehyde.

Synthesis of Related Compounds

Compound 1H NMR (DMSO-d6, 400 MHz)
6-Methyl-1H-indole-3-carbaldehyde δ: 12.38 (1H, broad), 9.98 (1H, s), 8.32 (1H, d), 7.77 (1H, d), 7.63 (1H, d), 7.45 (1H, dd), 2.35 (3H, s).
4,6-Dimethyl-1H-indole-3-carbaldehyde δ: 12.60 (1H, broad), 7.30 (1H, s), 7.10 (1H, s), 6.70 (1H, s), 2.37 (3H, s), 2.31 (3H, s).
5-Chloro-1H-indole-3-carbaldehyde δ 12.4 (1H, br), 9.90 (1H, s), 8.45 (1H, d, J = 3 Hz), 7.89 (1H, d, J = 9 Hz), 7.52 (1H, d, J = 2 Hz), 7.40 (1H, dd, J = 8, 2 Hz).
6-Chloro-1H-indole-3-carbaldehyde δ 12.32 (1H, br), 8.30 (1H, s), 7.84 (1H, m), 7.63 (1H, d, J = 8.5 Hz), 7.39 (1H, d, J = 2 Hz).
5-Bromo-1H-indole-3-carbaldehyde δ 12.40 (1H, s,), 9.90 (1H, s), 8.39 (1H, d, J = 3 Hz), 7.84 (1H, d, J = 2.4Hz), 7.48 (1H, d, J = 8.6Hz), 7.41 (1H, dd, J =1.6, 8.2 Hz).

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is C_10H_8BrF_N_2O, with a molecular weight of approximately 249.08 g/mol. The presence of bromine and fluorine atoms enhances its reactivity and biological activity.

Chemistry

Synthesis Building Block

  • This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with potential applications in pharmaceuticals and materials science.

Example Synthesis Pathways
The synthesis typically involves:

  • Bromination and fluorination of indole derivatives.
  • Formylation using methods such as the Vilsmeier-Haack reaction.
Reaction StepReagents UsedConditions
BrominationBromine or N-bromosuccinimide (NBS)Acetic acid solvent
FluorinationN-fluorobenzenesulfonimide (NFSI)Controlled temperature
FormylationDMF and phosphorus oxychloride (POCl3)Under anhydrous conditions

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity
MRSA≤ 0.25 µg/mLAntibacterial
E. coli4 µg/mLAntibacterial
C. neoformans16 µg/mLAntifungal

Anticancer Potential
Ongoing studies are exploring the compound's potential as an anticancer agent. Preliminary results suggest it may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Medicinal Chemistry

Therapeutic Applications
The compound is being investigated for its potential therapeutic properties, including:

  • Antiviral effects
  • Anti-inflammatory activities
  • Antidiabetic properties

Research has shown that indole derivatives often interact with biological targets through mechanisms such as enzyme inhibition or receptor modulation.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited MRSA growth at low concentrations, suggesting its potential use in treating resistant bacterial infections.

Case Study 2: Anticancer Research

In a study featured in Cancer Research, the compound was shown to induce cell cycle arrest and apoptosis in breast cancer cells, highlighting its potential for development into a novel anticancer therapy.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The formyl group can also participate in covalent interactions with nucleophilic residues in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution

  • The altered electronic distribution due to fluorine’s position may affect dipole moments, solubility, and binding affinities in biological targets. Both isomers share the same molecular formula (C₁₀H₇BrFNO) and weight (256.08 g/mol), but their distinct substitution patterns likely lead to divergent reactivity in cross-coupling reactions or nucleophilic additions .

Halogen Variation: Bromine vs. Chlorine

  • Compound 8, synthesized via a similar route (K₂CO₃/DMF), exhibits a higher melting point (>200°C) compared to brominated analogs, suggesting stronger crystal lattice forces .
  • 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 9)
    Bromine at the 5-position (vs. 6-position in the target compound) may alter π-stacking interactions in aromatic systems. This compound forms an orange solid with a melting point >200°C, comparable to the target’s thermal stability .

Substituent Effects on the Indole Nitrogen

  • 1-Benzyl-5-bromo-1H-indole-3-carbaldehyde (Compound 61)
    Replacing the methyl group with a benzyl moiety increases lipophilicity (logP) and may enhance blood-brain barrier permeability. However, the benzyl group is more susceptible to metabolic oxidation than the methyl group in the target compound. Compound 61 was synthesized via Vilsmeier-Haack formylation and reduced to its alcohol derivative (31) with NaBH₄ .
  • Compound 35 has a lower melting point (133–134°C) than the target, likely due to reduced crystallinity from the flexible phenethyl chain .

Functional Group Modifications: Aldehyde vs. Alcohol

  • (1-Benzyl-5-bromo-1H-indol-3-yl)methanol (Compound 31) The reduction of the aldehyde to a hydroxymethyl group eliminates reactivity toward nucleophiles but improves stability. Compound 31, a white solid, is synthesized via NaBH₄ reduction of the aldehyde precursor (61). Such derivatives are often used as stable intermediates in prodrug design .

Key Research Findings

  • Synthetic Accessibility : The target compound and its analogs are typically synthesized via Vilsmeier-Haack formylation or nucleophilic substitution reactions, often using DMF as a solvent and K₂CO₃ as a base .
  • Biological Relevance : Bromine and fluorine enhance electronegativity and metabolic stability, making such compounds candidates for kinase inhibitors or antimicrobial agents .
  • Thermal Stability : High melting points (>200°C) in halogenated indoles (e.g., Compounds 8–10) suggest strong intermolecular interactions, advantageous for crystalline material design .

Biological Activity

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry, with a focus on anticancer and antimicrobial activities.

Chemical Structure and Synthesis

The compound features a bromine atom, a fluorine atom, and a formyl group attached to the indole ring, which enhances its chemical reactivity and biological activity. The synthesis typically involves multi-step reactions starting from 1-methylindole, utilizing bromination and fluorination followed by formylation through Vilsmeier-Haack reaction conditions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, particularly in inducing apoptosis.

Case Study: Anticancer Efficacy
A study assessed the compound's cytotoxicity against human breast cancer (MCF-7) and leukemia (CEM-13) cell lines. The results indicated an IC50 value of approximately 10.38 µM for MCF-7 cells, highlighting its potential to induce apoptosis through the activation of the p53 pathway .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-710.38Apoptosis induction
Other derivativesCEM-13<1.0p53 pathway activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against various bacterial strains, including Staphylococcus aureus and Candida albicans.

Antimicrobial Efficacy
In a recent study, the minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be 7.80 µg/mL, while the minimum bactericidal concentration (MBC) was recorded at 12.50 µg/mL. The compound showed moderate activity against Candida albicans as well .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of halogen atoms enhances the compound's binding affinity to enzymes or receptors involved in cancer progression and microbial resistance . The formyl group can participate in covalent interactions with nucleophilic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

The unique combination of bromine and fluorine in this compound distinguishes it from other indole derivatives, such as:

CompoundKey Features
5-Bromo-1-methyl-1H-indole-3-carbaldehydeLacks fluorine; different reactivity profile
6-Fluoro-1-methyl-1H-indole-3-carbaldehydeLacks bromine; distinct biological activity
5-Fluoro-1-methyl-1H-indole-3-carbaldehydeSimilar structure but lacks bromine

This distinct substitution pattern may enhance stability and lipophilicity, making it a valuable scaffold for drug discovery .

Q & A

Basic: What are the common synthetic routes for 6-bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the indole core. A key step is the formylation at the 3-position, often achieved via Vilsmeier-Haack reaction conditions (chloroform, DMF/POCl₃). Evidence from analogous compounds (e.g., 6-bromo-1H-indole-3-carbaldehyde) shows that avoiding purification by ethanol reflux improves yield (97% reported) by preventing aldehyde decomposition . Methylation at the 1-position is typically performed using methyl iodide under basic conditions (e.g., NaH/DMF). Fluorination and bromination steps require careful control of electrophilic substitution regioselectivity; directing groups (e.g., methyl at N1) and temperature modulation are critical to avoid polyhalogenation. Yield optimization often involves monitoring intermediates via TLC (Rf ~0.3 in EtOAc/hexane) and using CuI-catalyzed coupling for halogen retention .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in this compound?

Single-crystal X-ray diffraction (SCXRD) is indispensable for confirming substituent positions. For example, in related bromo-fluoroindoles, displacement ellipsoids at 30% probability levels reveal bond angles and torsional strain between bulky substituents (e.g., Br and F at positions 5 and 6). SHELX refinement (SHELXL-2018) can model anisotropic displacement parameters, particularly for halogen atoms, to distinguish positional disorder from static misassignment . Hydrogen-bonding networks (N–H⋯O in indole aldehydes) further stabilize the crystal lattice, as seen in isomorphous structures like 5-methyl-1H-indole-3-carbaldehyde, where chains form along the [021] direction .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~10.2 ppm. Bromine and fluorine substituents deshield adjacent carbons (e.g., C5 and C6 in ¹³C NMR show shifts to δ ~115–125 ppm due to electronegativity effects).
  • HRMS : FAB-HRMS (e.g., m/z 427.0757 [M+H]⁺ in related bromoindoles) confirms molecular formula .
  • IR : A strong C=O stretch at ~1680 cm⁻¹ confirms the aldehyde group.
  • XRD : Unit cell parameters (e.g., a=8.23 Å, b=12.45 Å, c=14.30 Å for analogs) and space group assignments (e.g., P2₁/c) validate structural integrity .

Advanced: How do competing electronic effects (e.g., Br vs. F) influence reactivity in cross-coupling reactions?

Bromine’s lower electronegativity (vs. fluorine) makes it a better leaving group in Suzuki-Miyaura couplings. However, the electron-withdrawing fluorine at C5 deactivates the indole ring, slowing oxidative addition in Pd-catalyzed reactions. Computational studies (DFT) on analogous systems suggest that fluorine’s ortho-directing effect can alter regioselectivity in electrophilic substitutions. Experimental optimization often requires ligand screening (e.g., XPhos vs. SPhos) and elevated temperatures (80–100°C) to overcome kinetic barriers .

Basic: What purification strategies are recommended for this compound, given its sensitivity to oxidation?

  • Column Chromatography : Use silica gel with EtOAc/hexane (70:30) for optimal separation; Rf ~0.3 under UV254 .
  • Recrystallization : Ethanol/water mixtures (1:3) minimize aldehyde oxidation.
  • DMF Removal : Residual DMF from reactions is eliminated by heating to 90°C under vacuum .

Advanced: How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be reconciled in structure-activity studies?

Contradictions often arise from assay conditions (e.g., buffer pH affecting aldehyde hydration). For example, in indole-based inhibitors, the aldehyde group’s equilibrium between hydrated and free forms impacts binding to target enzymes like Flt3 kinase. Dose-response curves (IC₅₀) should be validated using orthogonal assays (e.g., SPR vs. cell viability). Molecular docking (AutoDock Vina) can model hydration effects, while SAR studies on methylated analogs (e.g., 1-methyl vs. 1-H) clarify steric contributions .

Basic: What are the documented applications of this compound in medicinal chemistry?

It serves as a precursor for:

  • Anticancer Agents : Via Sonogashira coupling to introduce alkynyl pharmacophores.
  • Antimicrobials : Thiosemicarbazone derivatives (e.g., 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone) show activity against S. aureus .
  • Kinase Inhibitors : The aldehyde group chelates ATP-binding site residues in kinases like PKC .

Advanced: What challenges arise in scaling up synthesis while maintaining halogen fidelity?

Bromine loss via β-hydride elimination is a major issue in large-scale Heck reactions. Mitigation strategies include:

  • Low-Temperature Pd Catalysis : Use Pd(OAc)₂ with PCy₃ at 50°C.
  • Protecting Groups : Temporary silyl protection of the aldehyde prevents side reactions .

Basic: How is the compound’s stability assessed under various storage conditions?

  • Thermal Stability : TGA/DSC shows decomposition onset at ~180°C.
  • Light Sensitivity : Store at –20°C in amber vials; UV-Vis monitoring (λmax ~290 nm) detects aldehyde oxidation .

Advanced: What computational methods predict the compound’s behavior in supramolecular assemblies?

Molecular dynamics (MD) simulations (AMBER) model π-π stacking between indole rings and C–H⋯O interactions involving the aldehyde. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts, revealing dominant H⋯Br (12%) and H⋯F (8%) interactions in related crystals .

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